Isopimpinellin: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Biological Interactions
Isopimpinellin: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopimpinellin, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the natural sources and distribution of Isopimpinellin in the plant kingdom. Furthermore, it details established experimental protocols for its extraction and quantification and explores the current understanding of its interactions with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution of Isopimpinellin in Plants
Isopimpinellin is predominantly found in plant species belonging to the Apiaceae (carrot or parsley family) and Rutaceae (citrus family)[1][2]. Its distribution within the plant can vary, with concentrations differing in the roots, leaves, fruits, and seeds[3].
Quantitative Distribution of Isopimpinellin
The concentration of Isopimpinellin varies significantly across different plant species and even within different parts of the same plant. The following table summarizes the quantitative data on Isopimpinellin content in various plant sources.
| Plant Species | Family | Plant Part | Isopimpinellin Concentration | Reference(s) |
| Ammi majus L. | Apiaceae | Fruits | 404.14 mg/100 g (dry wt.) | [1] |
| Pastinaca sativa L. (Parsnip) | Apiaceae | Fruits | 8.0 mg/100 g (dry wt.) | [3] |
| Leaves | 4.8 mg/100 g (dry wt.) | [3] | ||
| Roots | 6.4 mg/100 g (dry wt.) | [3] | ||
| Roots (in extract) | 1.5 µg/g | [4] | ||
| Angelica archangelica L. | Apiaceae | Roots | Present (quantification not specified) | [2] |
| Apium graveolens L. (Celery) | Apiaceae | Seeds, Flakes | Present (quantification not specified) | [2] |
| Dried Root Tissue | 0.38 µg/g | [3] | ||
| Petroselinum crispum (Mill.) Fuss (Parsley) | Apiaceae | Leaves | Present (quantification not specified) | [2] |
| Cnidium monnieri (L.) Cusson | Apiaceae | Fruits | Present (quantification not specified) | [2] |
| Heracleum sphondylium L. | Apiaceae | Herb | >8 mg/g (in 80% MeOH extract) | [5] |
| Ruta graveolens L. | Rutaceae | Leaves | Present (quantification not specified) | [2] |
| Citrus spp. (Limes) | Rutaceae | Rind | 22-53 µg/g | [3] |
| Pulp | 1.7-2.9 µg/g | [3] | ||
| Toddalia asiatica (L.) Lam. | Rutaceae | - | 0.85 mg/g (in crude extract) | [6] |
Experimental Protocols
Accurate extraction and quantification of Isopimpinellin are crucial for research and development. The following sections detail established methodologies for these processes.
Extraction of Isopimpinellin from Plant Material
1. Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction is an efficient method for extracting furanocoumarins from plant matrices, offering reduced solvent consumption and extraction time compared to traditional methods[1].
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Sample Preparation: The plant material should be dried and finely ground to increase the surface area for extraction.
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Instrumentation: A certified ASE system is required.
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Extraction Parameters:
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Solvent: Methanol has been shown to be highly effective[1].
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Temperature: Optimal extraction temperatures range from 100 °C to 130 °C[1].
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Pressure: A pressure of 1500 psi is typically applied.
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Static Time: A static time of 5-10 minutes per cycle is recommended.
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Extraction Cycles: 1-2 cycles are generally sufficient for exhaustive extraction.
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Post-Extraction: The collected extract is concentrated under vacuum. For quantitative analysis, the residue is redissolved in a known volume of a suitable solvent (e.g., methanol or acetonitrile).
2. Microwave-Assisted Extraction (MAE)
MAE is another rapid extraction technique that utilizes microwave energy to heat the solvent and plant matrix, facilitating the release of target compounds.
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Sample Preparation: Similar to ASE, the plant material should be dried and ground.
-
Instrumentation: A laboratory microwave extraction system is necessary.
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Extraction Parameters:
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Post-Extraction: The extract is filtered and concentrated before analysis.
Quantification of Isopimpinellin
1. High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)
HPLC is a robust and widely used technique for the separation and quantification of Isopimpinellin in plant extracts[1][3].
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Instrumentation: A standard HPLC system equipped with a UV or DAD detector is required.
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Chromatographic Conditions:
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Column: A reversed-phase C18 column (e.g., Hypersil C18) is typically used.
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Mobile Phase: A gradient or isocratic elution with a mixture of methanol and water is common. A 70:30 (v/v) methanol:water mixture has been successfully used[3].
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Flow Rate: A flow rate of 1.0 mL/min is standard.
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Detection Wavelength: Isopimpinellin exhibits strong absorbance at approximately 306-315 nm[1].
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Quantification: Quantification is achieved by comparing the peak area of Isopimpinellin in the sample to a calibration curve generated from standards of known concentrations.
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2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like furanocoumarins[2].
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Instrumentation: A gas chromatograph coupled with a mass spectrometer is required.
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Sample Preparation: The plant extract may require derivatization to increase volatility, although direct analysis is often possible. The extract should be filtered and free of non-volatile residues.
-
GC Conditions:
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Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.
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Carrier Gas: Helium is typically used as the carrier gas.
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Temperature Program: A temperature gradient is employed to separate the components of the extract. A typical program might start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280-300 °C).
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MS Conditions:
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Ionization: Electron Impact (EI) ionization is standard.
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Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
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Quantification: Quantification is performed by comparing the peak area of a characteristic ion of Isopimpinellin to that of a calibration curve.
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Signaling Pathways and Molecular Interactions
Isopimpinellin has been shown to modulate several key cellular signaling pathways, which underlies its observed biological activities, including anti-inflammatory, anti-cancer, and chemopreventive effects[1][7].
Modulation of Xenobiotic Metabolism
Isopimpinellin plays a significant role in the regulation of enzymes involved in the metabolism of foreign compounds (xenobiotics), including drugs and carcinogens[8].
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Cytochrome P450 (CYP) and Glutathione S-Transferases (GSTs): Isopimpinellin can induce the expression of certain CYP enzymes, such as Cyp2b10 and Cyp3a11, as well as GSTs. This induction is mediated through the activation of the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) [8]. By modulating these enzymes, Isopimpinellin can influence the metabolic activation and detoxification of various substances.
Anti-inflammatory and Anti-cancer Signaling
Isopimpinellin exhibits anti-inflammatory and anti-cancer properties by targeting specific signaling cascades.
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PI3K/Akt Pathway: Isopimpinellin has been demonstrated to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway . This pathway is crucial for cell survival, proliferation, and inflammation. Inhibition of PI3K signaling by Isopimpinellin can lead to a reduction in neutrophil migration, contributing to its anti-inflammatory effects, and may also play a role in its anti-cancer activity[1][7].
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MAPK/AP-1 Pathway: In the context of UVA-induced photoaging, Isopimpinellin has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK)/Activator protein-1 (AP-1) signaling pathway . This pathway is a key regulator of matrix metalloproteinases (MMPs), which are involved in collagen degradation. By inhibiting this pathway, Isopimpinellin can protect against the damaging effects of UVA radiation on the skin[7].
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Apoptosis: Isopimpinellin can induce programmed cell death (apoptosis) in cancer cells. Mechanistic studies have shown that it can trigger apoptosis through the activation of caspase-3 , a key executioner caspase in the apoptotic cascade[1].
While direct evidence for Isopimpinellin's interaction with the Wnt/β-catenin and PKA signaling pathways is still emerging, studies on other structurally related furanocoumarins suggest that these pathways may also be potential targets.
Visualizations
Experimental Workflow for Isopimpinellin Analysis
References
- 1. Quantitative Analysis of Isopimpinellin from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjpas.net [cjpas.net]
- 3. researchgate.net [researchgate.net]
- 4. web.vscht.cz [web.vscht.cz]
- 5. researchgate.net [researchgate.net]
- 6. Pimpinellin | C13H10O5 | CID 4825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isopimpinellin inhibits UVA-induced overproduction of MMPs via suppression of MAPK/AP-1 signaling in human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of naturally occurring coumarins on hepatic drug-metabolizing enzymes inmice [hero.epa.gov]
